molecular formula C14H15ClN2O3S B2433390 N-(5-chloropyridin-2-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 879052-13-8

N-(5-chloropyridin-2-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B2433390
CAS No.: 879052-13-8
M. Wt: 326.8
InChI Key: BKPLGJGWPIWURE-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom and a benzenesulfonamide moiety, which contributes to its distinct chemical behavior.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-9-7-13(10(2)6-12(9)20-3)21(18,19)17-14-5-4-11(15)8-16-14/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPLGJGWPIWURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)benzamide
  • N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)thioamide

Uniqueness

N-(5-chloropyridin-2-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the pyridine and benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

N-(5-chloropyridin-2-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H14ClN1O3S\text{C}_{13}\text{H}_{14}\text{ClN}_1\text{O}_3\text{S}

This structure features a chlorinated pyridine ring, a methoxy group, and a sulfonamide functional group, which are key to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antiproliferative Activity : Studies have shown that related compounds exhibit antiproliferative effects against cancer cell lines, particularly melanoma and prostate cancer cells. The mechanism often involves the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase enzymes, which play crucial roles in various physiological processes including pH regulation and ion transport .
  • Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated antibacterial activity by inhibiting bacterial folate synthesis, which is vital for bacterial growth and replication.

Pharmacological Effects

The biological activity of this compound can be summarized in the following table:

Activity Effect Reference
AntiproliferativeInhibits cancer cell growth
Enzyme InhibitionInhibits carbonic anhydrase
AntimicrobialInhibits bacterial growth

Case Studies

  • Anticancer Studies : A series of experiments conducted on various cancer cell lines revealed that modifications in the structure of sulfonamides can enhance their efficacy. For instance, derivatives similar to this compound showed improved potency in low nanomolar ranges against melanoma cells compared to previous generations of compounds .
  • Enzyme Interaction Studies : Research demonstrated that the compound effectively binds to active sites of carbonic anhydrase, leading to competitive inhibition. This was evidenced by kinetic studies that showed a significant decrease in enzyme activity upon treatment with the compound .
  • Microbial Resistance : Further studies indicated that the compound possesses potential as an antimicrobial agent against resistant strains of bacteria. In vitro tests revealed significant inhibition zones when tested against common pathogens like E. coli and S. aureus.

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